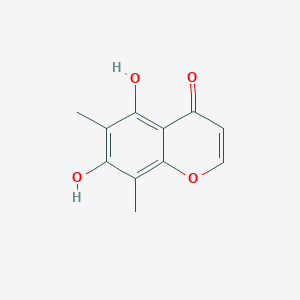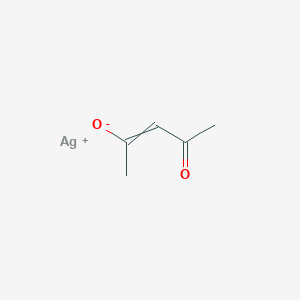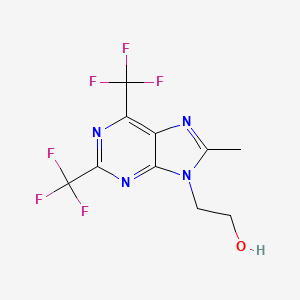
4-(4-Fluoropyrrolidine-2-carbonyl)morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluoropyrrolidine-2-carbonyl)morpholine hydrochloride is a chemical compound with the molecular formula C₉H₁₆ClFN₂O₂ and a molecular weight of 238.69 g/mol . It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 4-(4-Fluoropyrrolidine-2-carbonyl)morpholine hydrochloride involves several steps. One common synthetic route includes the reaction of 4-fluoropyrrolidine with morpholine in the presence of a suitable catalyst and solvent. The reaction conditions typically involve controlled temperature and pressure to ensure the desired product is formed . Industrial production methods may vary, but they generally follow similar principles with optimization for large-scale production.
Chemical Reactions Analysis
4-(4-Fluoropyrrolidine-2-carbonyl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-Fluoropyrrolidine-2-carbonyl)morpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for testing and calibration purposes.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Industry: It is employed in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 4-(4-Fluoropyrrolidine-2-carbonyl)morpholine hydrochloride involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .
Comparison with Similar Compounds
4-(4-Fluoropyrrolidine-2-carbonyl)morpholine hydrochloride can be compared with other similar compounds, such as:
- 4-(4-Chloropyrrolidine-2-carbonyl)morpholine hydrochloride
- 4-(4-Bromopyrrolidine-2-carbonyl)morpholine hydrochloride
- 4-(4-Iodopyrrolidine-2-carbonyl)morpholine hydrochloride
Properties
Molecular Formula |
C9H16ClFN2O2 |
|---|---|
Molecular Weight |
238.69 g/mol |
IUPAC Name |
(4-fluoropyrrolidin-2-yl)-morpholin-4-ylmethanone;hydrochloride |
InChI |
InChI=1S/C9H15FN2O2.ClH/c10-7-5-8(11-6-7)9(13)12-1-3-14-4-2-12;/h7-8,11H,1-6H2;1H |
InChI Key |
VMZKZPYNDJCBGV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2CC(CN2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(Dimethylamino)phenyl]penta-2,4-dienal](/img/structure/B12442055.png)


![tert-Butyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12442065.png)

![6-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12442084.png)
![Bis{2-oxa-7-azaspiro[3.5]nonan-1-YL} oxalate](/img/structure/B12442087.png)

![N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}naphthalene-2-carboxamide chloride](/img/structure/B12442104.png)

![2-[(Pyridin-2-yl)methoxy]propanoic acid hydrochloride](/img/structure/B12442113.png)


